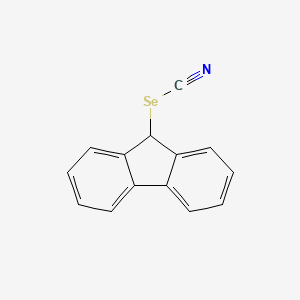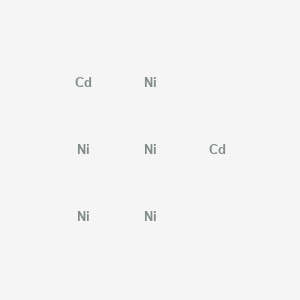![molecular formula C16H16O2 B14293181 Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]- CAS No. 115032-32-1](/img/structure/B14293181.png)
Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It features a benzene ring substituted with a methoxy group (–OCH3) and a methoxymethyl group (–OCH2OCH3) at different positions.
- The compound’s systematic name reflects its structural features, which include a phenyl group (C6H5) attached to the double bond of the ethenyl group (–CH=CH–).
- This compound is of interest due to its unique substitution pattern and potential applications.
Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-: , also known by its IUPAC name , is an organic compound with the molecular formula CHO.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of phenol with formaldehyde to form 4-methoxybenzyl alcohol. Subsequent treatment with sodium hydroxide converts it to the desired compound.
Reaction Conditions: The reaction typically occurs under basic conditions, and the use of a suitable solvent (such as methanol or ethanol) is essential.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.
Analyse Chemischer Reaktionen
Reactivity: Benzene derivatives like this compound can undergo various reactions, including electrophilic aromatic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions. For example, nitration yields the corresponding nitro derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a model system for studying aromatic substitution reactions and electronic effects in substituted benzene rings.
Biology and Medicine: Its derivatives may have potential biological activities, such as antimicrobial or anti-inflammatory effects.
Industry: While not widely used industrially, it could find applications in specialty chemicals or pharmaceuticals.
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific biological or chemical context.
- If it interacts with biological targets, further studies are needed to elucidate its mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other benzene derivatives with similar substitution patterns, such as 1-methoxy-4-(methoxymethoxy)benzene, can be compared.
Uniqueness: The combination of methoxy and methoxymethyl groups in this compound distinguishes it from simpler benzene derivatives.
Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential.
Eigenschaften
CAS-Nummer |
115032-32-1 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1-(methoxymethoxy)-2-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16O2/c1-17-13-18-16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |
InChI-Schlüssel |
BHUZHNASHGJJTE-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=CC=C1C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




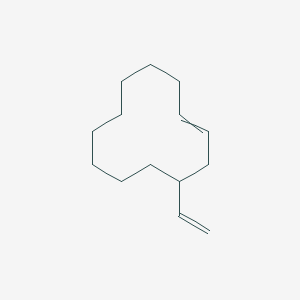
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
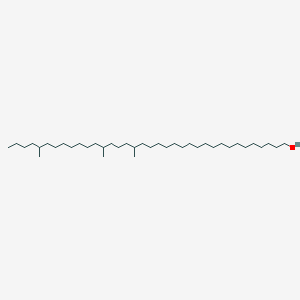
![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)

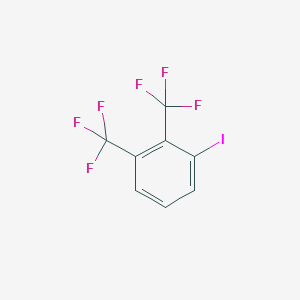
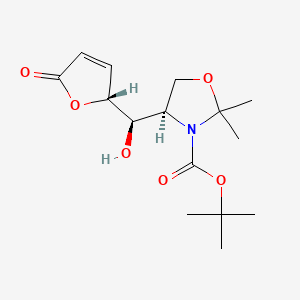
![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)

